Cas no 2825006-20-8 (3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride)
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride Chemical and Physical Properties
Names and Identifiers
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- EN300-37466662
- 2825006-20-8
- 3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride
- 3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride
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- Inchi: 1S/C10H13NO2S.ClH/c1-8-7-14(12,13)10-5-3-2-4-9(10)6-11-8;/h2-5,8,11H,6-7H2,1H3;1H
- InChI Key: UIPVMFKOHDNMMG-UHFFFAOYSA-N
- SMILES: Cl.S1(C2C=CC=CC=2CNC(C)C1)(=O)=O
Computed Properties
- Exact Mass: 247.0433776g/mol
- Monoisotopic Mass: 247.0433776g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 294
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6Ų
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37466662-0.05g |
3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride |
2825006-20-8 | 95.0% | 0.05g |
$245.0 | 2025-03-16 | |
| Enamine | EN300-37466662-0.1g |
3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride |
2825006-20-8 | 95.0% | 0.1g |
$366.0 | 2025-03-16 | |
| Enamine | EN300-37466662-0.25g |
3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride |
2825006-20-8 | 95.0% | 0.25g |
$524.0 | 2025-03-16 | |
| Enamine | EN300-37466662-0.5g |
3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride |
2825006-20-8 | 95.0% | 0.5g |
$824.0 | 2025-03-16 | |
| Enamine | EN300-37466662-1.0g |
3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride |
2825006-20-8 | 95.0% | 1.0g |
$1057.0 | 2025-03-16 | |
| Enamine | EN300-37466662-2.5g |
3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride |
2825006-20-8 | 95.0% | 2.5g |
$2071.0 | 2025-03-16 | |
| Enamine | EN300-37466662-5.0g |
3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride |
2825006-20-8 | 95.0% | 5.0g |
$3065.0 | 2025-03-16 | |
| Enamine | EN300-37466662-10.0g |
3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride |
2825006-20-8 | 95.0% | 10.0g |
$4545.0 | 2025-03-16 | |
| 1PlusChem | 1P028R85-50mg |
3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride |
2825006-20-8 | 95% | 50mg |
$354.00 | 2024-05-07 | |
| 1PlusChem | 1P028R85-100mg |
3-methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride |
2825006-20-8 | 95% | 100mg |
$515.00 | 2024-05-07 |
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride
3-Methyl-2,3,4,5-Tetrahydro-1λ6,4-Benzothiazepine-1,1-Dione Hydrochloride: A Comprehensive Overview
The compound 3-Methyl-2,3,4,5-Tetrahydro-1λ6,4-Benzothiazepine-1,1-Dione Hydrochloride, identified by the CAS number 2825006-20-8, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazepines, which are known for their diverse biological activities and structural versatility. The presence of the hydrochloride salt indicates its potential use in pharmaceutical formulations where ionization plays a crucial role in solubility and bioavailability.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a series of well-defined reactions. The synthesis typically involves the strategic introduction of substituents to achieve the desired stereochemistry and functional groups. The methyl group at position 3 and the dione functionality at positions 1 and 1' are critical for the compound's pharmacological properties. Researchers have demonstrated that these features contribute to its ability to interact with specific biological targets, such as receptors or enzymes, making it a promising candidate for drug development.
One of the most intriguing aspects of this compound is its potential in neuropharmacology. Studies have shown that benzothiazepines can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The hydrochloride form of this compound has been tested in preclinical models to assess its effects on cognitive functions and mood regulation. These studies suggest that it may have applications in treating conditions such as depression or anxiety disorders.
In addition to its pharmacological applications, this compound has also been explored for its role in materials science. Its unique structure allows for the formation of stable complexes with metal ions, which could be exploited in catalysis or sensor technologies. Recent research has focused on optimizing these interactions to enhance catalytic efficiency and selectivity.
The structural complexity of 3-Methyl-2,3,4,5-Tetrahydro-1λ6,4-Benzothiazepine-1,1-Dione Hydrochloride also makes it an attractive target for computational studies. Advanced molecular modeling techniques have been employed to predict its binding affinities to various biological targets and to design analogs with improved properties. These computational approaches have significantly accelerated the drug discovery process by reducing the need for extensive experimental screening.
From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Recent studies have investigated its biodegradation under various conditions and have identified key microbial communities responsible for its breakdown. This information is critical for ensuring sustainable practices in its production and disposal.
In conclusion, 3-Methyl-2,3,4,5-Tetrahydro-1λ6,4-Benzothiazepine-1,1-Dione Hydrochloride (CAS No. 2825006-20-8) represents a multifaceted compound with applications spanning pharmaceuticals and materials science. Its unique structure and functional groups provide a foundation for exploring novel therapeutic interventions and advanced materials. As research continues to uncover its full potential, this compound stands as a testament to the ever-evolving field of chemical innovation.
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